1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
The compound is a derivative of the 1H-1,2,3-triazole family . Triazoles are a group of five-membered rings containing three nitrogen atoms and two carbon atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds, such as 1H-indole-3-carbaldehyde derivatives, are often synthesized using multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The triazole ring is a prominent scaffold in medicinal chemistry due to its resemblance to the amide bond and its ability to mimic either E or Z configurations. Compounds like “1-[(2,5-dimethylphenyl)methyl]triazole-4-carbaldehyde” can be utilized in the synthesis of novel drugs due to their high chemical stability and hydrogen bonding ability . This compound could potentially be modified to create new therapeutic agents with a wide range of biological activities.
Organic Synthesis
In organic synthesis, the triazole core serves as a versatile intermediate. The compound could be used in click chemistry reactions to create complex molecules with high specificity and yield. Its benzylic position also allows for various reactions, including free radical bromination and nucleophilic substitution, which are crucial in synthetic pathways .
Antiproliferative Agents
Research has shown that certain triazole derivatives exhibit potent antiproliferative activity against various cancer cell lines. By modifying “1-[(2,5-dimethylphenyl)methyl]triazole-4-carbaldehyde”, it may be possible to develop new anticancer agents with improved efficacy and selectivity .
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]triazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-3-4-10(2)11(5-9)6-15-7-12(8-16)13-14-15/h3-5,7-8H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNSFHFJCOCQSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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